molecular formula C14H18N4OS B4949171 2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4949171
M. Wt: 290.39 g/mol
InChI Key: TWICTDWVGGUZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has shown promising results in scientific research. This compound belongs to the class of triazole derivatives and has been studied for its potential use in various fields such as medicine, agriculture, and material sciences.

Mechanism of Action

The mechanism of action of 2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide varies depending on its application. In medicine, it has been shown to inhibit the growth of fungi and bacteria by interfering with the biosynthesis of their cell walls. In cancer treatment, it has been found to induce apoptosis or programmed cell death in cancer cells. In agriculture, it acts by inhibiting the activity of certain enzymes in pests and weeds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide have been extensively studied. In medicine, it has been found to have low toxicity and good bioavailability. In agriculture, it has been shown to have low environmental impact and low toxicity to non-target organisms. In material sciences, it has been found to have good corrosion inhibition properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments include its low toxicity, good bioavailability, and ability to inhibit the growth of fungi, bacteria, and cancer cells. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of 2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. In medicine, it could be further studied for its potential use in the treatment of other diseases such as tuberculosis and malaria. In agriculture, it could be explored for its potential use in the development of new pesticides and herbicides. In material sciences, it could be studied for its potential use in the development of new corrosion inhibitors and catalysts.
In conclusion, 2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a promising compound that has shown potential in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can be achieved through different methods. One of the most commonly used methods is the reaction of 4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions for several hours, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been studied for its potential use in various scientific fields. In medicine, this compound has been investigated for its antifungal, antibacterial, and anticancer properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material sciences, it has been explored for its ability to act as a corrosion inhibitor and as a precursor for the synthesis of other compounds.

properties

IUPAC Name

2-[[5-(3-methylphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-9(2)18-13(11-6-4-5-10(3)7-11)16-17-14(18)20-8-12(15)19/h4-7,9H,8H2,1-3H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWICTDWVGGUZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C(C)C)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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